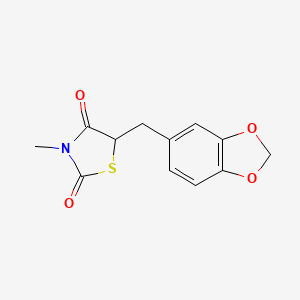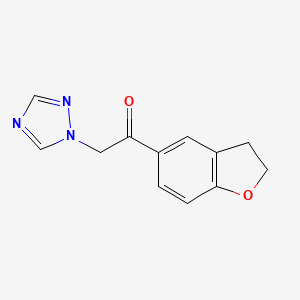![molecular formula C16H11BrN2O2S2 B3038536 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole CAS No. 866135-76-4](/img/structure/B3038536.png)
2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole
Descripción general
Descripción
2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group, a methylsulfonyl group, and an imidazo[2,1-b][1,3]benzothiazole core, making it a subject of interest in medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
It’s worth noting that benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes mentioned above . This inhibition can disrupt the normal functioning of these enzymes, leading to the desired therapeutic effects.
Biochemical Pathways
For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydrofolate reductase can affect the synthesis of nucleotides .
Result of Action
The inhibition of the enzymes mentioned above can lead to various effects at the molecular and cellular levels, depending on the specific enzyme inhibited .
Análisis Bioquímico
Biochemical Properties
2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are crucial for cell signaling and growth . Additionally, it interacts with proteins involved in the cell cycle, leading to the modulation of cellular processes. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For instance, its interaction with tyrosine kinases results in the inhibition of phosphorylation events that are critical for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to the upregulation or downregulation of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as lipid solubility and binding affinity to cellular proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[2,1-b][1,3]benzothiazole core, followed by the introduction of the bromophenyl and methylsulfonyl groups. Key steps may involve:
Cyclization Reactions: Formation of the imidazo[2,1-b][1,3]benzothiazole core through cyclization of appropriate precursors.
Bromination: Introduction of the bromophenyl group using brominating agents like N-bromosuccinimide (NBS).
Sulfonylation: Addition of the methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Coupling Products: New compounds with extended carbon chains or aromatic systems.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: Used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)benzothiazole: Shares the bromophenyl and benzothiazole core but lacks the imidazo and methylsulfonyl groups.
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Similar imidazo and benzothiazole structure but with different substituents.
Uniqueness
2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole is unique due to its combination of the bromophenyl, methylsulfonyl, and imidazo[2,1-b][1,3]benzothiazole moieties. This unique structure imparts specific electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S2/c1-23(20,21)12-6-7-14-15(8-12)22-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQROMGMRXCIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173211 | |
| Record name | 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-76-4 | |
| Record name | 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B3038454.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B3038455.png)
![1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3038457.png)

![3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile](/img/structure/B3038464.png)
![(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone](/img/structure/B3038467.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)


![5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B3038472.png)



